molecular formula C8H4F5NO2 B3031739 1-Nitro-3-(pentafluoroethyl)benzene CAS No. 656-84-8

1-Nitro-3-(pentafluoroethyl)benzene

Cat. No.: B3031739
CAS No.: 656-84-8
M. Wt: 241.11 g/mol
InChI Key: PTNKXRHFXJJVLK-UHFFFAOYSA-N
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Description

1-Nitro-3-(pentafluoroethyl)benzene is a chemical compound with the molecular formula C8H4F5NO2. It is characterized by the presence of a nitro group (-NO2) and a pentafluoroethyl group (-C2F5) attached to a benzene ring. This compound is known for its unique chemical properties and is utilized in various scientific research fields, including organic synthesis, materials science, and pharmaceuticals .

Preparation Methods

The synthesis of 1-Nitro-3-(pentafluoroethyl)benzene typically involves the nitration of 3-(pentafluoroethyl)benzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Nitro-3-(pentafluoroethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group or fluorine atoms are replaced by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 3-(pentafluoroethyl)aniline, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

1-Nitro-3-(pentafluoroethyl)benzene is utilized in diverse scientific research applications:

Mechanism of Action

The mechanism of action of 1-Nitro-3-(pentafluoroethyl)benzene involves its interaction with molecular targets through its nitro and pentafluoroethyl groups. The nitro group is known to participate in electron-withdrawing interactions, affecting the compound’s reactivity and stability. The pentafluoroethyl group enhances the compound’s lipophilicity and can influence its interaction with biological membranes and proteins .

Comparison with Similar Compounds

1-Nitro-3-(pentafluoroethyl)benzene can be compared with other nitrobenzene derivatives, such as:

  • 1-Nitro-2-(pentafluoroethyl)benzene
  • 1-Nitro-4-(pentafluoroethyl)benzene
  • 1-Nitro-3-(trifluoromethyl)benzene

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of the nitro and pentafluoroethyl groups in this compound imparts distinct chemical properties, making it particularly valuable in specific research applications .

Properties

IUPAC Name

1-nitro-3-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-2-1-3-6(4-5)14(15)16/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNKXRHFXJJVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631329
Record name 1-Nitro-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656-84-8
Record name 1-Nitro-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

74 G. (0.4 moles) of pentafluoroethylbenzene is cooled to 5° C. and treated dropwise with a mixture of 22 g. (0.33 moles) of concentrated nitric acid and 33 g. (0.32 moles) of concentrated sulfuric acid. The temperature is maintained at 5°-15° C. during the 1 hour addition period and then raised to 45° C. for 1 hour. The reaction mixture is cooled and poured onto ice. The aqueous mixture is extracted with ether, the ether extracts washed with water, dried over sodium sulfate, and the residue is distilled at 0.35 mm. of Hg at 74°-75° C. The yield is 84 g. (87%) of m-nitro-pentafluoroethylbenzene.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.33 mol
Type
reactant
Reaction Step Two
Quantity
0.32 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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